![molecular formula C15H12ClN3S B1268778 4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 23282-94-2](/img/structure/B1268778.png)
4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
1,2,4-Triazoles can be synthesized using various strategies. One common method involves the use of 3-amino-1,2,4-triazole . The synthesis of these compounds often involves multistep synthetic routes .Molecular Structure Analysis
The 1,2,4-triazole ring can be considered a bioisostere of amide, ester, or carboxyl groups . This ring structure is often found in pharmaceuticals and biologically important compounds .Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions. For example, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole, can form novel luminescent polymers with cadmium(II) salts and undergo regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure. They are generally characterized by relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .Aplicaciones Científicas De Investigación
Antibacterial Agents
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been proven to have significant antibacterial activity . The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents, and 1,2,4-triazole compounds can potentially help in dealing with the escalating problems of microbial resistance .
Antifungal Agents
1,2,4-Triazole compounds are also used in antifungal medications. For example, Fluconazole, a common antifungal medication, contains a 1,2,4-triazole group .
Anti-inflammatory Agents
1,2,4-Triazole compounds have been found to exhibit anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antioxidant Agents
Research has shown that 1,2,4-triazole compounds can exhibit antioxidant activities . They could be used in the development of new antioxidant drugs or supplements.
Analgesic Agents
1,2,4-Triazole compounds have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new analgesic drugs.
Anticancer Agents
1,2,4-Triazole compounds have shown potential in the fight against cancer . They have been used in drug-discovery studies against cancer cells .
Biochemical Probes
1H-1,2,4-Triazole-3-thiol, a related compound, has been used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .
Synthesis of Other Compounds
1,2,4-Triazole compounds are often used as building blocks in the synthesis of other complex compounds . They can be used to create a wide range of other compounds with diverse structures and properties .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzyl-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-13-9-5-4-8-12(13)14-17-18-15(20)19(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDNIZALMTWHOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359553 |
Source


|
| Record name | 4-Benzyl-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
23282-94-2 |
Source


|
| Record name | 4-Benzyl-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


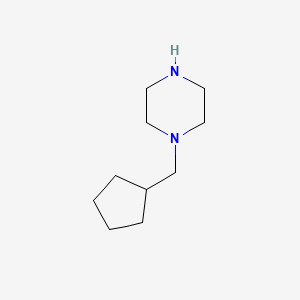
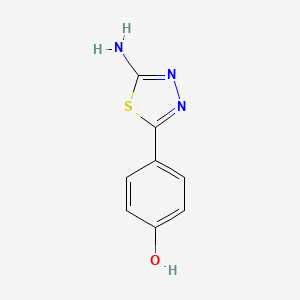
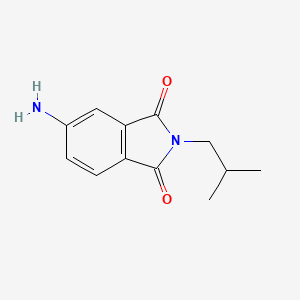
![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)
![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)

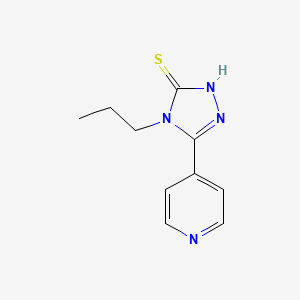
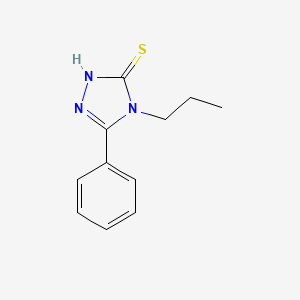
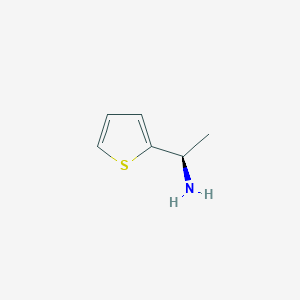
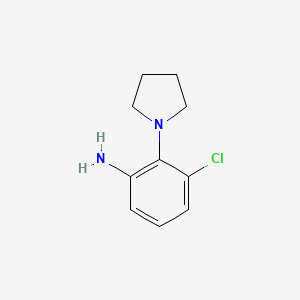
![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)